molecular formula C10H19ClN2O B3059871 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1380300-51-5

1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No. B3059871
CAS RN: 1380300-51-5
M. Wt: 218.72
InChI Key: GUWKXWFBXANCAQ-UHFFFAOYSA-N
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Description

“1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride” is a chemical compound with the CAS Number: 1380300-51-5 . It has a molecular weight of 218.73 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H18N2O.ClH/c1-2-12-9(13)3-4-10(12)5-7-11-8-6-10;/h11H,2-8H2,1H3;1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chloride (Cl) atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.73 . It is stored at room temperature .

Scientific Research Applications

Supramolecular Arrangements

The chemical has been involved in studies related to supramolecular arrangements. One research described the preparation of various diazaspirodecane derivatives, highlighting the influence of substituents on the cyclohexane ring in supramolecular arrangements. The study provided insights into the crystal structure and molecular interactions, emphasizing the role of hydrogen bonding and other intermolecular forces in stabilizing the crystal structure of these compounds (Graus et al., 2010).

Calcium Channel Antagonists

Research has explored the potential of diazaspirodecane derivatives as T-type calcium channel antagonists. These compounds were designed based on a pharmacophore model and were found to be potent inhibitors of T-type calcium channels with modest selectivity over L-type calcium channels (Fritch & Krajewski, 2010).

Antimicrobial Activity

A series of ethyl diazaspirodecene carboxylates was synthesized and evaluated for antimicrobial activities against a spectrum of microorganisms. The study highlighted the potential of these compounds as antibacterial and antifungal agents, marking their significance in the field of drug discovery (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

CCR4 Antagonists

Another study synthesized potent diazaspirodecane CCR4 antagonists and explored their binding to the extracellular allosteric site of the CCR4 receptor. The research provided valuable insights into the receptor-ligand interactions and the ability of these compounds to induce endocytosis of the CCR4 receptor, indicating their therapeutic potential (Shukla et al., 2016).

properties

IUPAC Name

1-ethyl-1,8-diazaspiro[4.5]decan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-2-12-9(13)3-4-10(12)5-7-11-8-6-10;/h11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWKXWFBXANCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC12CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride

CAS RN

1380300-51-5
Record name 1,8-Diazaspiro[4.5]decan-2-one, 1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 2
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 3
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 4
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 5
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 6
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride

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